4-Chlorobutyronitrile

Phase-transfer catalysis Cyclopropanation Mechanistic studies

4-Chlorobutyronitrile (CAS 628-20-6) is the verified substrate for extraction-controlled phase-transfer catalyzed (PTC) cyclopropanation—unlike its bromo analog which follows an interfacial pathway. This bifunctional C4 synthon installs a three-carbon nitrile spacer essential for buspirone pharmacophore geometry. Also validated for PROTAC linker synthesis and cyclopropyl cyanide production. Ensure mechanistic fidelity, correct linker length, and regulatory-compliant sourcing with this research-grade intermediate.

Molecular Formula C4H6ClN
Molecular Weight 103.55 g/mol
CAS No. 628-20-6
Cat. No. B021389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutyronitrile
CAS628-20-6
Molecular FormulaC4H6ClN
Molecular Weight103.55 g/mol
Structural Identifiers
SMILESC(CC#N)CCl
InChIInChI=1S/C4H6ClN/c5-3-1-2-4-6/h1-3H2
InChIKeyZFCFBWSVQWGOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutyronitrile (CAS 628-20-6) Procurement Guide: Bifunctional Nitrile for Controlled Alkylation and Pharmaceutical Synthesis


4-Chlorobutyronitrile (CAS 628-20-6) is a bifunctional C4 building block bearing both a primary alkyl chloride and a terminal nitrile group, with the molecular formula C4H6ClN and a molecular weight of 103.55 g/mol [1]. At ambient temperature, it is a colorless liquid with a boiling point of 195–197 °C and a density of 1.158 g/mL at 25 °C . It is industrially prepared via nucleophilic substitution of 1-bromo-3-chloropropane with potassium cyanide [2]. Its dual electrophilic/nucleophilic character makes it a versatile intermediate for constructing heterocyclic scaffolds and introducing a three-carbon linker terminated by a cyano group—a functionality readily convertible to amines, carboxylic acids, or tetrazoles [1].

Why Generic Halonitrile Substitution Fails: 4-Chlorobutyronitrile's Differentiated Reactivity Profile


Halonitriles of varying chain lengths and halogen identities cannot be considered interchangeable in synthetic workflows. The chloro substituent in 4-chlorobutyronitrile imparts an electrophilicity distinct from its bromo analog, leading to divergent reaction mechanisms under identical conditions—most notably in phase-transfer catalyzed (PTC) cyclopropanation, where the chloro compound proceeds via an extraction mechanism while the bromo compound follows an interfacial pathway [1]. Chain length further modulates physical properties and downstream utility: 3-chloropropionitrile introduces a two-carbon spacer versus the three-carbon spacer of 4-chlorobutyronitrile, directly impacting the geometry of the resulting pharmacophore; 5-chlorovaleronitrile provides a four-carbon spacer and altered solubility and boiling point characteristics. The evidence presented below quantifies these differences in mechanistic behavior, application specificity, procurement economics, and physical handling.

4-Chlorobutyronitrile: Quantitative Differentiation Against 4-Bromobutyronitrile, 5-Chlorovaleronitrile, and 3-Chloropropionitrile


Mechanistic Divergence in Phase-Transfer Catalyzed Cyclopropanation: Chloro vs. Bromo

In the solid-liquid PTC cyclopropanation of 4-halobutyronitriles using solid NaOH as base, 4-chlorobutyronitrile and 4-bromobutyronitrile produce the identical product (cyclopropyl cyanide) but via fundamentally different reaction mechanisms. Hoffman degradation was employed as an unequivocal probe, demonstrating that 4-chlorobutyronitrile proceeds exclusively via an extraction mechanism, whereas 4-bromobutyronitrile reacts via the prevalent interfacial mechanism [1]. This mechanistic bifurcation is critical for process chemists: the extraction mechanism involves hydroxide ion transfer into the bulk organic phase, whereas the interfacial mechanism occurs at the solid-liquid boundary layer—impacting catalyst selection, mixing requirements, and scale-up behavior [1].

Phase-transfer catalysis Cyclopropanation Mechanistic studies Solid-liquid systems

Application Specificity: 4-Chlorobutyronitrile as a Validated Buspirone Intermediate

4-Chlorobutyronitrile is a documented alkylating agent in the established synthetic route to buspirone, an FDA-approved anxiolytic. In this route, 1-(2-pyrimidyl)piperazine is alkylated with 4-chlorobutyronitrile to yield the key intermediate 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine, which is subsequently hydrogenated to the aminobutyl derivative and then elaborated to the final drug substance [1]. The three-carbon spacer length introduced by 4-chlorobutyronitrile is structurally matched to the butyl linker required in the buspirone pharmacophore; shorter-chain analogs such as 3-chloropropionitrile (two-carbon spacer) would yield a propyl-linked piperazine with altered geometry and pharmacology, while longer-chain 5-chlorovaleronitrile (four-carbon spacer) would produce a pentyl linker deviating from the approved structure. The route has been reported with a 90% yield under optimized conditions [1].

Pharmaceutical synthesis Anxiolytic agents Alkylation Process chemistry

Procurement Economics: Unit Cost Advantage of 4-Chlorobutyronitrile over 4-Bromobutyronitrile

At the 25 mL research scale, 4-chlorobutyronitrile (TCI C0925, >97% purity) is priced at $38.00, whereas the corresponding 4-bromobutyronitrile (TCI B0565, >97% purity) is listed at $44.00 for the same 25 mL quantity [1]. This represents a 13.6% cost reduction for the chloro analog at equivalent purity grade and container size. When scaled to 500 mL, 4-chlorobutyronitrile is available at $369.00 . For larger multi-gram procurement, 4-chlorobutyronitrile is available from alternative suppliers at $50.00 per 50 g ($1.00/g) and $21.00 per 50 g ($0.42/g) [2]. In contrast, 4-bromobutyronitrile (98% purity) is offered at $41.00 per 25 g ($1.64/g) and $141.00 per 100 g ($1.41/g) , reflecting a sustained per-unit cost differential favoring the chloro compound.

Procurement Cost analysis Supply chain Laboratory reagents

Physical Property Differentiation: Boiling Point and Density Comparison with 5-Chlorovaleronitrile and 3-Chloropropionitrile

Physical properties vary systematically with chain length among chloronitriles. 4-Chlorobutyronitrile exhibits a boiling point of 195–197 °C and density of 1.158 g/mL at 25 °C . The one-carbon shorter analog, 3-chloropropionitrile, boils at 174–176 °C with a density of 1.144 g/mL [1]. The one-carbon longer analog, 5-chlorovaleronitrile, exhibits a boiling point of approximately 92–93 °C at 10 mmHg (reduced pressure) and a density of 1.045 g/mL . This property gradient means that 4-chlorobutyronitrile occupies a distinct distillation fraction and possesses intermediate density—parameters that inform solvent compatibility, work-up procedures, and purification strategy selection.

Physical properties Boiling point Density Purification Handling

Preparative Pathway Advantages: 4-Chlorobutyronitrile Synthesis via 1-Bromo-3-Chloropropane

4-Chlorobutyronitrile is commercially prepared by reacting 1-bromo-3-chloropropane with potassium cyanide [1]. This route is efficient and uses an asymmetric dihaloalkane precursor where the more reactive bromine atom undergoes selective substitution with cyanide, leaving the terminal chlorine intact for downstream functionalization. In contrast, the preparation of 4-bromobutyronitrile would require a symmetric dibromoalkane precursor (1,3-dibromopropane), which can lead to competitive double substitution and lower selectivity. The asymmetric precursor strategy used for 4-chlorobutyronitrile provides a cleaner reaction profile and reduced byproduct formation at scale [2].

Synthesis Precursor Industrial preparation Supply chain

4-Chlorobutyronitrile (CAS 628-20-6): Validated Research and Industrial Application Scenarios


Process Development for Phase-Transfer Catalyzed Cyclopropanation Requiring Extraction-Controlled Mechanism

When developing a PTC cyclopropanation protocol that requires an extraction-controlled mechanism rather than an interfacial pathway, 4-chlorobutyronitrile is the appropriate substrate. The Cohen et al. study (1998) established that under identical solid-liquid PTC conditions with solid NaOH, 4-chlorobutyronitrile yields cyclopropyl cyanide exclusively via hydroxide extraction into the bulk organic phase, whereas 4-bromobutyronitrile reacts via the interfacial route [1]. Process chemists optimizing catalyst loading, stirring rate, and solid base particle size must select the chloro analog to ensure the desired mechanism dominates.

Buspirone Intermediate Synthesis via Alkylation of 1-(2-Pyrimidyl)piperazine

4-Chlorobutyronitrile is the validated alkylating agent for preparing the buspirone intermediate 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine. This transformation installs the requisite three-carbon spacer terminated by a nitrile group, which upon subsequent hydrogenation yields the aminobutyl side chain of buspirone [2]. Analogs with different chain lengths (3-chloropropionitrile, 5-chlorovaleronitrile) would introduce non-standard spacer lengths, generating intermediates that diverge from the established pharmacophore geometry.

Cyclopropyl Cyanide Synthesis for Agrochemical and Pharmaceutical Scaffold Construction

4-Chlorobutyronitrile serves as a direct precursor to cyclopropyl cyanide, a valuable strained-ring building block used in agrochemicals and pharmaceuticals. The cyclization is achieved via treatment with sodium amide in liquid ammonia, with improved yields reported when using NaOH/DMSO as the base/solvent system [1]. This transformation provides access to cyclopropane-containing scaffolds that are metabolically stable isosteres of larger ring systems.

General C3 Spacer Introduction in Heterocycle Synthesis and PROTAC Linker Construction

The bifunctional nature of 4-chlorobutyronitrile—with an electrophilic alkyl chloride for nucleophilic displacement and a nitrile for subsequent reduction, hydrolysis, or cycloaddition—makes it a versatile C3 spacer synthon. It has documented utility in the synthesis of buflomedil (a vasodilator) and 2-phenylpyrrolidine intermediates , and is recognized as a PROTAC linker precursor for targeted protein degradation applications . Researchers seeking to introduce a three-carbon linker with orthogonal terminal functionalization should select 4-chlorobutyronitrile over chain-length analogs that would alter the spatial relationship between connected moieties.

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